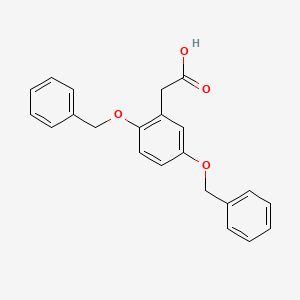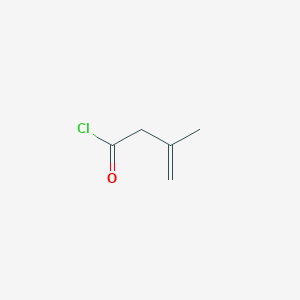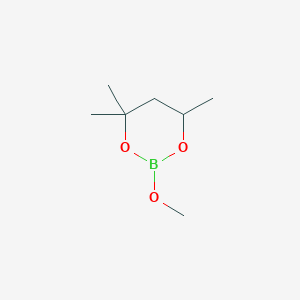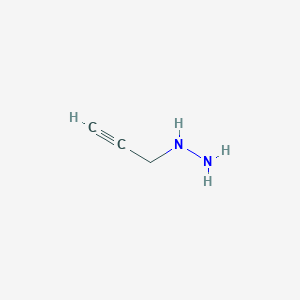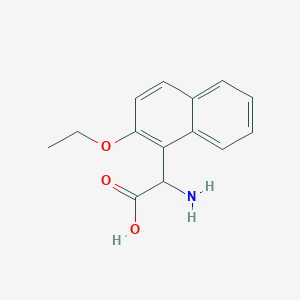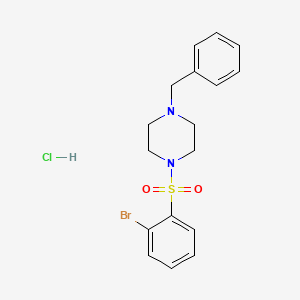
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride
Overview
Description
Reactants: 1-Benzylpiperazine, 2-bromobenzenesulfonyl chloride.
Formation of the Hydrochloride Salt
Preparation Methods
The synthesis of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride typically involves multiple steps:
-
Initial Synthesis of 1-Benzylpiperazine
Reactants: Piperazine hexahydrate, benzyl chloride, and ethanol.
Chemical Reactions Analysis
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted piperazine derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents under controlled temperatures.
Products: Oxidized sulfonyl derivatives.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
-
Biology
- Investigated for its potential as a central nervous system stimulant.
- Studied for its interactions with various biological targets, including neurotransmitter receptors .
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its efficacy as an anthelmintic agent .
-
Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to act as a central nervous system stimulant by modulating the activity of neurotransmitters like dopamine and serotonin . This modulation occurs through binding to specific receptor sites, leading to altered neuronal signaling and physiological responses .
Comparison with Similar Compounds
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives:
-
1-Benzylpiperazine (BZP)
- Similar in structure but lacks the bromophenylsulfonyl group.
- Known for its stimulant properties and use as a recreational drug .
-
1-(3-Chlorophenyl)piperazine (mCPP)
- Contains a chlorophenyl group instead of a bromophenylsulfonyl group.
- Used as a starting material for the synthesis of antidepressant drugs .
-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Features a trifluoromethyl group in place of the bromophenylsulfonyl group.
- Often used in combination with BZP for its psychoactive effects .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUNKLBFFEDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592219 | |
| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-62-6 | |
| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




